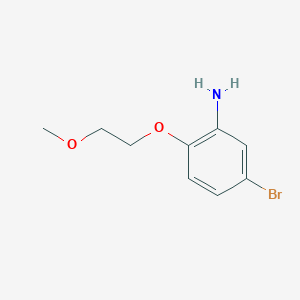

5-Bromo-2-(2-methoxyethoxy)aniline

Description

Significance of Aryl Anilines in Chemical Synthesis

Aryl anilines, or aromatic amines, are a cornerstone of modern chemical synthesis. Their importance is rooted in their versatile reactivity, which allows for a wide range of chemical transformations. The amino group can be readily diazotized to form diazonium salts, which are highly versatile intermediates capable of undergoing a variety of substitution reactions. This allows for the introduction of a wide range of functional groups onto the aromatic ring.

Furthermore, the amino group can participate in N-arylation reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines or N-aryl heterocycles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The aniline (B41778) core is a key component in many dyes, polymers, and biologically active compounds.

The Role of Halogenated and Alkoxy-Substituted Anilines as Versatile Synthetic Precursors

The presence of halogen and alkoxy substituents on the aniline ring, as seen in 5-Bromo-2-(2-methoxyethoxy)aniline, further enhances its utility as a synthetic precursor.

Halogen Substituents: The bromine atom in this compound serves as a versatile handle for a multitude of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed at the bromine-substituted position to form new carbon-carbon bonds. This allows for the facile introduction of alkyl, alkenyl, and alkynyl groups, respectively, thereby enabling the construction of complex molecular scaffolds. Additionally, the bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions under specific conditions.

Alkoxy Substituents: The 2-(2-methoxyethoxy) group is an electron-donating group, which can influence the reactivity of the aromatic ring. It can direct electrophilic aromatic substitution reactions to specific positions on the ring. Moreover, the ether linkage in the methoxyethoxy group can potentially influence the solubility and other physical properties of the molecule and its derivatives. In some contexts, alkoxy groups can be cleaved to reveal a hydroxyl group, providing another point for functionalization. The synthesis of related compounds, such as 5-(ethylsulfonyl)-2-methoxyaniline, highlights the importance of substituted anilines as precursors to potent enzyme inhibitors. nih.gov

The combination of these substituents—the nucleophilic amine, the versatile bromine, and the directing alkoxy group—makes halogenated and alkoxy-substituted anilines powerful tools for the construction of a diverse range of organic molecules.

Current Research Landscape and Academic Focus on this compound

A comprehensive review of the current academic literature and patent landscape indicates that this compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules. While specific research articles dedicated solely to the properties and applications of this compound are scarce, its availability from commercial suppliers suggests its use in both academic and industrial research settings. sigmaaldrich.combldpharm.com

The research focus for compounds of this type generally falls into several key areas:

Medicinal Chemistry: Substituted anilines are crucial components of many pharmaceutical compounds. The structural features of this compound make it a potential precursor for the synthesis of novel therapeutic agents. For instance, related bromo aniline derivatives have been investigated for their potential as anticancer agents. sciencescholar.us The synthesis of various substituted anilines is often a key step in the development of new drugs.

Materials Science: Aniline derivatives are used in the synthesis of conducting polymers, dyes, and other functional materials. The specific substituents on this compound could be leveraged to tune the electronic and physical properties of resulting materials.

Heterocyclic Chemistry: The aniline functional group is a common starting point for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal and materials chemistry.

While direct research on this compound is not extensively documented, the established importance of similarly substituted anilines in organic synthesis underscores its potential as a valuable and versatile chemical intermediate. Future research will likely see this compound utilized in the development of novel compounds with diverse applications.

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthesis plan. ias.ac.in For this compound, several key disconnections can be considered, primarily at the carbon-heteroatom bonds.

C-Br Disconnection: This approach involves the direct bromination of the precursor, 2-(2-methoxyethoxy)aniline. This is an electrophilic aromatic substitution. The challenge lies in controlling the regioselectivity, as both the amino (-NH₂) and the ether (-OR) groups are activating and ortho-, para-directing. Their combined influence must selectively favor bromination at the C-5 position.

C-O (Ether) Disconnection: This strategy involves the formation of the ether bond as a key step, typically via a Williamson ether synthesis. wikipedia.org The precursor would be 5-bromo-2-aminophenol, which would be reacted with a 2-methoxyethyl halide. This shifts the challenge to the regioselective synthesis of the 5-bromo-2-aminophenol intermediate.

C-N Disconnection: This approach introduces the amine functionality late in the synthesis, often through the reduction of a nitro group. This is a powerful strategy as the nitro group is a meta-director, which can be used to control the position of other substituents before it is converted to a strongly ortho-, para-directing amino group. libretexts.org

Considering the powerful directing effects of the amino group, which can lead to polysubstitution and oxidation, the C-N disconnection often provides the most reliable and controlled synthetic route. ias.ac.inyoutube.com This strategy allows for the precise placement of the bromo and methoxyethoxy groups on the benzene ring before the final, sensitive amine group is introduced.

Established and Emerging Approaches to the Aniline Core Functionalization

The functionalization of the aromatic core is achieved through a series of well-established and optimized reactions. The key transformations are the introduction of the bromine atom and the ether moiety.

Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto a benzene ring. nih.gov The regiochemical outcome is dictated by the existing substituents.

Directing Group Effects: In the context of synthesizing this compound, the directing effects of the substituents are paramount. An amino group is a highly activating ortho-, para-director. Direct bromination of aniline with bromine water, for instance, famously yields 2,4,6-tribromoaniline almost instantaneously. ias.ac.inyoutube.com An ether group is also an activating ortho-, para-director.

Control of Regioselectivity: To achieve monosubstitution and control the position, the reactivity of the amino group is often moderated by converting it to an amide (e.g., an acetanilide). This bulky protecting group still directs ortho- and para-, but sterically hinders the ortho positions, favoring para-substitution. youtube.com

Brominating Agents: While molecular bromine (Br₂) is common, other reagents can offer improved selectivity. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine that can reduce side reactions. nih.gov In some cases, copper(II) bromide can be used for the direct bromination of unprotected anilines with high regioselectivity under mild conditions. beilstein-journals.org

The Williamson ether synthesis is the most prevalent method for forming the aryl ether linkage in the target molecule. wikipedia.org

Reaction Mechanism: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com A phenoxide ion, generated by deprotonating a phenol with a strong base, acts as the nucleophile. It attacks a primary alkyl halide, displacing the halide and forming the ether. wikipedia.orgbyjus.com

Reactant Choice: For the synthesis of this compound, this would typically involve the reaction between a substituted 2-aminophenol derivative and a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane). The alkylating agent must be a primary halide to ensure the SN2 pathway is favored over elimination. masterorganicchemistry.com

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide, to solvate the cation of the base without hindering the nucleophile. byjus.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). gordon.eduyoutube.com

| Parameter | Typical Conditions for Williamson Ether Synthesis |

| Base | NaH, K₂CO₃, NaOH |

| Alkylating Agent | Primary alkyl halide (e.g., 1-bromo-2-methoxyethane) |

| Solvent | Acetonitrile, DMF, THF |

| Temperature | 50-100 °C |

| Reaction Time | 1-8 hours |

Data compiled from various sources on Williamson Ether Synthesis. byjus.com

Multi-Step Synthesis Pathways and Intermediate Derivatization

A robust synthesis of this compound relies on a logical sequence of reactions that controls the placement of each substituent. A pathway beginning with a precursor where the final substitution pattern is established before the introduction of the amine group is often most effective.

A strategically sound multi-step pathway based on the C-N disconnection approach is outlined below. This route offers excellent control over the regiochemistry.

Pathway: From 4-Bromophenol

Etherification: The synthesis begins with commercially available 4-Bromophenol. This is subjected to a Williamson ether synthesis using 1-bromo-2-methoxyethane and a suitable base like potassium carbonate in a polar aprotic solvent. This reaction yields the intermediate 1-Bromo-4-(2-methoxyethoxy)benzene .

Nitration: The next step is the electrophilic nitration of the ether intermediate. The methoxyethoxy group is an ortho-, para-director. Since the para position is blocked by the bromine atom, nitration with a mixture of nitric acid and sulfuric acid will selectively occur at one of the ortho positions, yielding 1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene .

Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (H₂ over Pd/C), or iron powder in acetic acid. This transformation yields the final product, This compound .

This sequence ensures that the bromine and ether groups are correctly positioned relative to each other before the introduction of the powerful ortho-, para-directing amino group, thus avoiding potential regiochemical ambiguities.

Table of Optimized Reaction Parameters for Synthesis Pathway

| Step | Reaction | Reagents & Catalysts | Solvent | Temperature (°C) | Key Optimization Points |

| 1 | Etherification | 4-Bromophenol, 1-bromo-2-methoxyethane, K₂CO₃ | Acetonitrile or DMF | 80-100 | Ensuring anhydrous conditions to prevent side reactions. Use of phase-transfer catalyst can sometimes improve efficiency. |

| 2 | Nitration | 1-Bromo-4-(2-methoxyethoxy)benzene, HNO₃, H₂SO₄ | H₂SO₄ | 0-10 | Slow, controlled addition of nitric acid at low temperature is critical to prevent over-nitration and ensure safety. |

| 3 | Reduction | 1-Bromo-4-(2-methoxyethoxy)-2-nitrobenzene, SnCl₂·2H₂O | Ethanol / HCl | 70-80 | Choice of reducing agent can be tailored based on the presence of other functional groups. Catalytic hydrogenation offers a cleaner workup. |

Careful monitoring of each reaction, for example by thin-layer chromatography (TLC), and purification of intermediates at each stage are essential for obtaining the final compound with high purity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUYDHBRDTZHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 2 Methoxyethoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and equilibrium geometry of molecules. researchgate.net By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For molecules like 5-Bromo-2-(2-methoxyethoxy)aniline, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometries. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C-N | 1.40 Å | |

| C-O (ring) | 1.37 Å | |

| C-O (ether) | 1.43 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-N | 121.0° | |

| C-O-C (ether) | 112.0° | |

| Dihedral Angle | C-C-N-H | 180.0° (pyramidalization) |

Note: The data in this table is illustrative and based on typical values for similar aniline (B41778) derivatives. Actual values would require specific calculations for this molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Characteristics and Excited States

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govcase.edu This extension of DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of photons and the promotion of electrons to higher energy orbitals. The results from TD-DFT calculations can be directly compared with experimental UV-Vis absorption spectra. nih.gov

Key parameters obtained from TD-DFT include the vertical excitation energies, oscillator strengths (which determine the intensity of an absorption band), and the nature of the electronic transitions (e.g., π → π* or n → π). nih.govnih.gov For an aniline derivative, the electronic transitions are typically dominated by π → π transitions within the aromatic ring. The substituents—the bromine atom, the amino group, and the methoxyethoxy group—can modulate these transitions, causing shifts in the absorption maxima (λmax).

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.95 | 314 | 0.085 | HOMO → LUMO (π → π*) |

| S0 → S2 | 4.52 | 274 | 0.150 | HOMO-1 → LUMO (π → π*) |

Note: This table presents hypothetical data characteristic of substituted anilines. The actual values are dependent on specific computational parameters and solvent models.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. numberanalytics.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are widely used to determine the energies of these frontier orbitals. nih.gov For this compound, the electron-donating amino group and the electron-withdrawing bromine atom will influence the energies and spatial distributions of the HOMO and LUMO.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Related Properties for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

Note: The values in this table are illustrative and representative of what would be expected for a molecule with this structure based on FMO theory.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling can be instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. By locating and characterizing stationary points—reactants, products, intermediates, and transition states—researchers can gain a deep understanding of how a reaction proceeds.

For a molecule like this compound, computational methods could be used to study various reactions, such as electrophilic aromatic substitution or N-alkylation. Transition state theory, combined with DFT calculations, allows for the determination of activation energies, which govern the reaction rates. The intrinsic reaction coordinate (IRC) can be followed from the transition state to connect it to the corresponding reactants and products, confirming the proposed mechanism. While no specific reaction mechanism studies for this exact molecule are prominent in the literature, the methodology is well-established for aniline derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on a single, optimized geometry, molecules are dynamic entities that can adopt multiple conformations. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time by solving Newton's equations of motion. mdpi.com For this compound, the flexibility of the methoxyethoxy side chain is of particular interest. MD simulations can reveal the preferred conformations of this chain and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. bohrium.com By simulating the molecule in a solvent, such as water or an organic solvent, one can analyze the formation and dynamics of hydrogen bonds between the amino group and solvent molecules, as well as other non-covalent interactions. These simulations offer a dynamic picture of how the molecule interacts with its environment, which is crucial for understanding its solubility and behavior in solution.

Applications of 5 Bromo 2 2 Methoxyethoxy Aniline As a Versatile Chemical Scaffold

Precursor in the Synthesis of Advanced Organic Intermediates for Various Chemical Industries

5-Bromo-2-(2-methoxyethoxy)aniline serves as a crucial starting material for the synthesis of more complex molecules that are valuable intermediates in various chemical industries, including pharmaceuticals and agrochemicals. The reactivity of the aniline (B41778) and bromo functionalities allows for the strategic introduction of diverse chemical moieties, leading to the construction of elaborate molecular frameworks.

Substituted anilines, in general, are fundamental building blocks in the chemical industry. For instance, brominated anilines are often used in the synthesis of bioactive compounds and specialty chemicals. The presence of the bromine atom at the 5-position of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for building the core structures of many pharmaceutical and agrochemical products.

The amino group of the aniline can be readily transformed into a variety of other functional groups. For example, it can be diazotized and subsequently replaced with a wide range of substituents, or it can be acylated or alkylated to introduce new side chains. This versatility allows for the synthesis of a diverse library of compounds from a single starting material. The methoxyethoxy side chain can also play a role in modulating the physical and chemical properties of the resulting intermediates, such as their solubility and lipophilicity, which are important considerations in drug design and formulation.

Role in the Development of Functional Materials

The unique structural features of this compound make it an attractive candidate for the development of functional materials with tailored properties. Its ability to act as a ligand for metal complexes and its potential use in sensor technologies are of particular interest.

Furthermore, the aniline can be derivatized to create multidentate ligands. For example, Schiff base condensation with an appropriate aldehyde or ketone can introduce additional coordination sites. The ether oxygen atoms in the methoxyethoxy side chain could also potentially participate in metal coordination, leading to the formation of chelate complexes with enhanced stability. Metal complexes incorporating ligands derived from substituted anilines have found applications in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions.

The methoxyethoxy group in this compound contains ether linkages that are known to have an affinity for certain cations. This structural motif is reminiscent of the repeating units in crown ethers, which are well-known for their ability to selectively bind metal ions. While the short methoxyethoxy chain in this specific compound is unlikely to form a highly stable and selective binding pocket on its own, it can be incorporated into larger macrocyclic structures or polymers designed for cation sensing.

By functionalizing the aniline, for example, by incorporating it into a larger molecular framework containing a fluorophore, it is possible to design chemosensors where cation binding to the methoxyethoxy moiety induces a change in the fluorescence properties of the molecule. The bromo substituent also offers a handle for further chemical modification to attach the molecule to surfaces or to integrate it into more complex sensor arrays.

Building Block for Complex Heterocyclic Systems and Novel Molecular Architectures

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and substituted anilines are key precursors for their synthesis. This compound provides a versatile platform for the construction of a variety of heterocyclic rings.

The amino group, in conjunction with the ortho-ether linkage and the para-bromo substituent, can direct cyclization reactions to form specific heterocyclic systems. For example, through reactions with appropriate bifunctional reagents, it is possible to synthesize benzoxazines, quinolines, or other fused heterocyclic systems. The bromine atom can be used to introduce further complexity either before or after the formation of the heterocyclic core, allowing for the creation of a wide range of novel molecular architectures. The synthesis of complex heterocyclic systems is of great importance for the discovery of new drugs and functional materials.

Potential Applications in Polymer Chemistry as a Functional Monomer

Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers with a wide range of applications in electronics, sensors, and corrosion protection. The substituents on the aniline monomer have a profound effect on the properties of the resulting polymer, such as its solubility, conductivity, and processability.

The presence of the methoxyethoxy side chain in this compound could potentially enhance the solubility of the corresponding polyaniline in common organic solvents, which is often a challenge with the parent polyaniline. The bromine atom could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties. The development of functional monomers like this compound is crucial for the design of new polymeric materials with tailored functionalities for specific applications.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations and Reaction Pathways

The reactivity of the 5-Bromo-2-(2-methoxyethoxy)aniline scaffold, characterized by its nucleophilic amino group and the reactive carbon-bromine (C-Br) bond, makes it an ideal candidate for a variety of catalytic cross-coupling reactions. Future research will likely focus on expanding the portfolio of molecules that can be synthesized from this intermediate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. nih.gov For unprotected ortho-bromoanilines, these reactions have been shown to be highly efficient, allowing for the coupling of a wide array of aryl, alkyl, and heteroaromatic boronic esters. nih.gov This methodology could be directly applied to this compound to generate a diverse library of novel compounds with potential applications in pharmaceuticals and fine chemicals. nih.gov The development of catalyst systems with high functional group tolerance will be crucial for these transformations. nih.govresearchgate.net

Furthermore, the formation of new carbon-nitrogen (C-N) bonds is a critical transformation in the synthesis of many biologically active molecules and materials. researchgate.nettcichemicals.com Research into transition-metal-catalyzed C-N bond activation and coupling reactions involving aniline (B41778) derivatives is an active area. nsf.govrsc.org Future studies could explore ruthenium- or palladium-catalyzed amination reactions to couple this compound with various amines or nitrogen-containing heterocycles, leading to compounds with novel electronic or biological properties. tcichemicals.comnsf.gov Visible-light-mediated photocatalysis also presents a promising avenue for C-N bond formation under mild conditions. nih.gov

| Catalytic Transformation | Potential Reactant | Potential Product Class | Key Catalyst Type |

| Suzuki-Miyaura Coupling | Arylboronic Acids/Esters | Biaryl Amines | Palladium |

| Buchwald-Hartwig Amination | Secondary Amines | Di- and Tri-substituted Anilines | Palladium |

| C-N Bond Activation/Coupling | Organoboranes | Biaryl Ketones/Aldehydes | Ruthenium |

| Photocatalytic C-N Formation | Tethered Olefins | Fused Heterocycles | Ruthenium (photocatalyst) |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to more efficient, safer, and automated continuous flow systems. bohrium.com These platforms offer precise control over reaction parameters, leading to higher yields, improved safety, and the potential for on-demand synthesis of chemical compounds. bohrium.comnus.edu.sg Given its role as a key intermediate, integrating the synthesis and subsequent derivatization of this compound into such systems is a significant area for future development.

Continuous flow reactors are particularly well-suited for handling hazardous reagents and highly exothermic reactions, which can be a characteristic of halogenation and nitration processes often used in the synthesis of aniline precursors. researchgate.net The selective hydrogenation of nitroaromatics to anilines, a key synthetic step, has been successfully demonstrated in continuous flow systems, offering a safer alternative to traditional methods that often require high-pressure hydrogen gas. nih.govmdpi.com

Automated synthesis platforms, which combine flow chemistry with solid-phase synthesis and robotic handling, are revolutionizing drug discovery and development. researchgate.netinnovationnewsnetwork.com These systems can rapidly generate libraries of analogues for screening purposes. nus.edu.sg By immobilizing this compound or its precursors on a solid support, it could be used in an automated "SPS-flow" (solid-phase synthesis-flow) system to produce a wide range of derivatives for pharmaceutical or materials science research. nus.edu.sginnovationnewsnetwork.com

| Platform/Technology | Application to Compound Synthesis | Key Advantages | Potential Outcome |

| Continuous Flow Reactor | Synthesis of this compound | Enhanced safety, better heat and mass transfer, improved yield | Scalable, on-demand production |

| Automated Synthesis Platform | High-throughput derivatization | Rapid generation of compound libraries | Accelerated drug discovery and materials development |

| Solid-Phase Synthesis-Flow (SPS-flow) | Automated multi-step synthesis using the compound | Reduced manual labor, solvent and reagent compatibility | Efficient synthesis of complex target molecules |

| Chemoenzymatic Flow Synthesis | Biocatalytic reduction of nitro-precursor | Mild reaction conditions, high selectivity, sustainability | Greener pathway to the target aniline |

Development of Bio-Inspired Synthetic Routes and Green Methodologies (Non-Biological Applications)

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic route design. ontosight.ai For a widely used intermediate like an aniline derivative, developing more environmentally benign production methods is a key research goal.

One promising area is the use of bio-inspired catalysts and processes. For example, nitroreductase enzymes have been used for the reduction of aromatic nitro compounds to anilines under mild, aqueous conditions, avoiding the need for heavy metal catalysts and high-pressure hydrogen. nih.govresearchgate.net Immobilizing these enzymes in a continuous packed-bed reactor allows for their reuse and creates a sustainable manufacturing process. nih.govworktribe.com Another approach draws inspiration from copper amine oxidases to functionalize primary amines, suggesting novel, selective transformation pathways. chemrxiv.orgchemrxiv.org

Other green chemistry strategies focus on replacing hazardous reagents and solvents. Microwave-assisted synthesis has been shown to produce anilines from aryl halides in the absence of organic solvents and transition-metal catalysts, representing a more efficient and eco-friendly alternative. tandfonline.com Similarly, greener approaches for key reactions like acetylation and bromination of anilines are being developed, using less toxic reagents such as ceric ammonium (B1175870) nitrate (B79036) for bromination instead of elemental bromine. acs.org

Advanced Material Design and Engineering Based on Functionalized Derivatives

The functional groups on this compound—the amine, the bromo substituent, and the methoxyethoxy side chain—provide multiple handles for designing and engineering advanced materials. The aniline moiety itself is the monomer for polyaniline (PANI), a well-known conducting polymer. rsc.orgnih.gov

Future research is expected to focus on creating novel copolymers by polymerizing this compound with aniline or other substituted anilines. The presence of the bromo- and methoxyethoxy groups can be used to tune the resulting polymer's properties, such as its solubility, electrical conductivity, and morphology. worldscientific.com Such modified polymers could find applications in organic electronics, including sensors, organic thin-film transistors (OTFTs), and optoelectronic devices. rsc.orgworldscientific.comrsc.org The methoxyethoxy group, in particular, may enhance solubility and processability, which are often challenges in the field of conducting polymers. worldscientific.com

The ability to undergo cross-coupling reactions also allows for the incorporation of this aniline derivative into more complex organic semiconductor structures. For instance, it could serve as a building block for n-type organic semiconductors, which are crucial for developing complementary logic circuits. rsc.org The functionalization of its derivatives could lead to materials with tailored frontier molecular orbital (FMO) levels, essential for high-performance organic electronic devices. rsc.org

| Material Class | Role of this compound Derivative | Potential Properties | Potential Applications |

| Conducting Copolymers | Co-monomer with aniline | Tunable conductivity, enhanced solubility, specific morphology | Chemical sensors, organic electronics |

| Organic Semiconductors | Building block for n-type materials | Tailored electronic properties (LUMO levels) | Organic thin-film transistors (OTFTs), organic solar cells (OSCs) |

| Functional Polymers | Monomer for polymers with responsive side chains | Sensitivity to environmental stimuli (e.g., moisture, ammonia) | Smart materials, sensor layers |

| Nanomaterials | Surface functionalization agent | Modified surface properties of carbon nanotubes or nanoparticles | Composite materials, advanced catalysts |

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Bromo-2-(2-methoxyethoxy)aniline, and how do reaction conditions influence yield?

Answer: The synthesis of this compound can be adapted from methods used for structurally similar anilines. A two-step approach is common:

Etherification : Introduce the 2-methoxyethoxy group via nucleophilic substitution on 5-bromo-2-nitroanisole using ethylene glycol monomethyl ether under basic conditions (e.g., NaH/DMF, 60–80°C).

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl.

Q. Q2. How can researchers characterize the purity and structure of this compound?

Answer: A multi-technique approach is recommended:

- HPLC/GC-MS : Quantify purity (>98% for synthetic batches) and detect residual solvents.

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxyethoxy protons at δ 3.4–3.7 ppm; aromatic protons influenced by bromine’s deshielding effect) .

- Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values (±0.3% tolerance).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (if crystalline derivatives are obtainable) .

Q. Q3. What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Light Sensitivity : The bromine and amine groups make the compound prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating in refluxing polar aprotic solvents (e.g., DMF).

- pH Sensitivity : The amine group may protonate in acidic media, altering reactivity. Use buffered conditions (pH 6–8) for aqueous experiments .

Advanced Research Questions

Q. Q4. How does the electron-donating methoxyethoxy group influence regioselectivity in cross-coupling reactions involving this compound?

Answer: The methoxyethoxy group directs electrophilic substitution to the para position relative to the amine due to its strong electron-donating nature. In Suzuki-Miyaura couplings, the bromine at the 5-position reacts preferentially with aryl boronic acids, yielding biaryl derivatives.

- Mechanistic Insight : DFT calculations show the methoxyethoxy group lowers the activation energy for oxidative addition at the bromine site by stabilizing transition states through resonance .

- Experimental Validation : Compare coupling yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos to optimize steric and electronic effects .

Q. Q5. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Answer: Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The amine group may participate in keto-enol tautomerism in polar solvents, shifting proton signals. Use deuterated DMSO or CDCl₃ to stabilize specific forms .

- Impurity Artifacts : Residual palladium from coupling reactions can broaden NMR peaks. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Validation : Cross-reference with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

Q. Q6. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). The bromine and methoxyethoxy groups enhance hydrophobic binding in active sites .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values for the methoxyethoxy group) with antibacterial or anticancer activity datasets .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and blood-brain barrier permeability, guiding in vivo studies .

Q. Q7. What experimental controls are critical when studying the oxidative degradation of this compound?

Answer:

- Blank Reactions : Run parallel experiments without oxidants (e.g., H₂O₂ or O₃) to distinguish thermal vs. oxidative pathways.

- Radical Traps : Add TEMPO to quench free radical intermediates, confirming/negating chain mechanisms .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in degradation products (LC-HRMS analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.